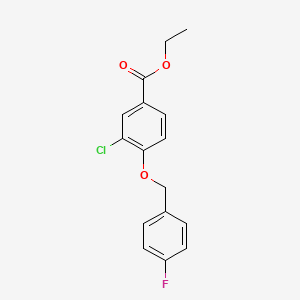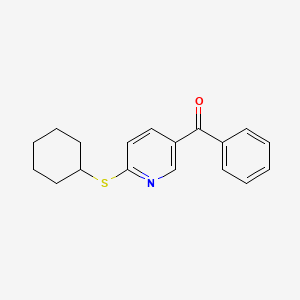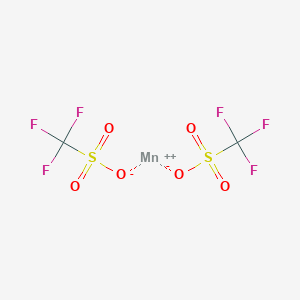
Manganesebis(trifluoromethanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Manganesebis(trifluoromethanesulfonate) is typically prepared by reacting trifluoromethanesulfonic acid with anhydrous manganese salts, such as manganese chloride . The reaction is carried out in a polar solvent, and the product is purified by removing the solvent under reduced pressure . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Manganesebis(trifluoromethanesulfonate) is known for its catalytic properties in various organic reactions:
Oxidation Reactions: It catalyzes the oxidation of hydrocarbons, epoxidation, and C-H oxidation reactions.
Reduction Reactions: It can also facilitate reduction reactions, although this is less common.
Substitution Reactions: It is used in substitution reactions, particularly in the formation of organometallic compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various organic substrates for substitution reactions . The major products formed depend on the specific reaction but often include oxidized hydrocarbons and epoxides .
Scientific Research Applications
Manganesebis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which manganesebis(trifluoromethanesulfonate) exerts its catalytic effects involves the activation of molecular oxygen or other oxidants, facilitating the transfer of oxygen atoms to the substrate . This process often involves the formation of manganese-oxo intermediates, which are highly reactive and can oxidize various organic substrates .
Comparison with Similar Compounds
Manganesebis(trifluoromethanesulfonate) is unique in its high catalytic efficiency and stability compared to other similar compounds. Some similar compounds include:
Zinc trifluoromethanesulfonate: Used in similar catalytic applications but with different reactivity profiles.
Iron(II) trifluoromethanesulfonate: Another catalyst with distinct properties and applications.
Nickel(II) bis(trifluoromethanesulfonimide): Used in organic synthesis but with different catalytic mechanisms.
These compounds share some similarities in their applications but differ in their specific reactivity and efficiency .
Properties
Molecular Formula |
C2F6MnO6S2 |
|---|---|
Molecular Weight |
353.08 g/mol |
IUPAC Name |
manganese(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 |
InChI Key |
HEYNLDRKZOOEDN-UHFFFAOYSA-L |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



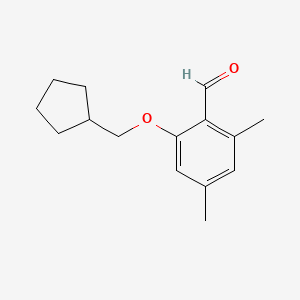

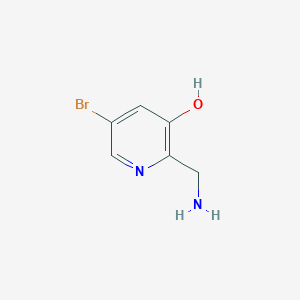
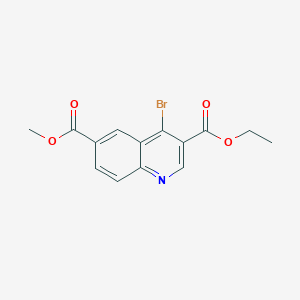
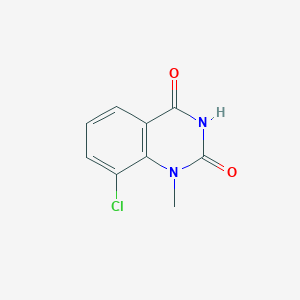
![tert-butyl-[(3Z)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13024531.png)
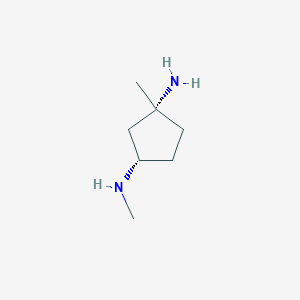
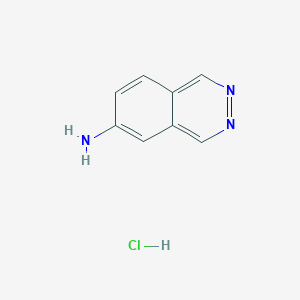

![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
